molecular formula C7H8N2O2 B1297012 N-(2-Hydroxypyridin-3-yl)acetamide CAS No. 76349-07-0

N-(2-Hydroxypyridin-3-yl)acetamide

Cat. No.: B1297012
CAS No.: 76349-07-0
M. Wt: 152.15 g/mol
InChI Key: UHSMYBHUSYABFW-UHFFFAOYSA-N
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Description

N-(2-Hydroxypyridin-3-yl)acetamide is a chemical compound featuring a pyridine ring core, which is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and ability to participate in hydrogen bonding . This structure makes it a valuable intermediate for synthesizing more complex molecules. While direct studies on this specific acetamide are limited, its core structure is closely related to compounds investigated for antibacterial applications. Research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share a similar pyridine moiety, has demonstrated significant antibacterial activity against Gram-positive bacteria, functioning as protein synthesis inhibitors by targeting the bacterial ribosome . Furthermore, the 3-hydroxypyridine structure is recognized in other research contexts as a potential zinc-binding group (ZBG), a key feature in the design of inhibitors for enzymes like histone deacetylases (HDACs) . As such, this compound serves as a versatile building block in organic synthesis and drug discovery efforts, particularly in the construction of novel antimicrobial agents and enzyme inhibitors. This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-6-3-2-4-8-7(6)11/h2-4H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSMYBHUSYABFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313827
Record name N-(2-Hydroxypyridin-3-yl)acetamide
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76349-07-0
Record name 76349-07-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxypyridin-3-yl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-(2-Hydroxypyridin-3-yl)acetamide and Analogues

The construction of the this compound scaffold can be achieved through both direct and multi-step synthetic strategies. These methods often focus on the formation of the core 3-hydroxypyridine (B118123) ring and the subsequent introduction or formation of the acetamide (B32628) functionality.

Direct Synthesis Approaches

Direct synthesis of this compound typically involves the acylation of a pre-formed aminohydroxypyridine precursor. The most probable and straightforward route is the acetylation of 3-amino-2-hydroxypyridine (B57635). This transformation can be readily achieved using standard acetylating agents.

A common laboratory method involves the reaction of 3-amino-2-hydroxypyridine with acetyl chloride or acetic anhydride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct (HCl or acetic acid). This approach provides a high-yield, single-step entry to the target molecule.

Analogous direct amidation reactions have been successfully used for similar structures. For instance, various N-(pyridin-2-yl)-benzamides have been synthesized via the reaction of 2-aminopyridine (B139424) with trans-beta-nitrostyrene (B46478) derivatives, catalyzed by a bimetallic metal-organic framework (Fe₂Ni-BDC), showcasing an advanced method for forming the amide bond. mdpi.com

Table 1: Representative Direct Synthesis Approach

Starting MaterialReagentProductDescription
3-Amino-2-hydroxypyridineAcetyl Chloride / Acetic AnhydrideThis compoundA direct N-acetylation reaction, typically performed in an appropriate solvent with a base.

Multi-step Reaction Sequences

Multi-step syntheses allow for greater flexibility and the construction of more complex analogues starting from simple, readily available materials. These sequences often build the substituted pyridine (B92270) ring first, followed by functional group manipulations to install the acetamide side chain.

One prominent multi-step approach involves the rearrangement of furan (B31954) derivatives. The reaction of 2-acylfurans with ammonia (B1221849) or its derivatives at high temperatures (130-300°C) and pressures is a well-established method for creating the 3-hydroxypyridine core. google.comdur.ac.uk For the synthesis of this compound, a plausible route would start with a 2-acylfuran bearing a precursor to the 3-amino group. A typical sequence might be:

Nitration of a suitable furan derivative.

Rearrangement of the resulting nitro-2-acylfuran with ammonia to form a 3-nitro-2-substituted-hydroxypyridine.

Reduction of the nitro group to an amine.

Acetylation of the amine to yield the final product.

Another advanced strategy for creating the 3-hydroxypyridine scaffold is through the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.gov Irradiation of a pyridine N-oxide with UV light (e.g., 254 nm) in the presence of an acid like acetic acid can induce an "oxygen walk" mechanism, leading to the formation of C3-hydroxylated pyridines, which are often challenging to synthesize via other methods. acs.orgnih.gov This method can be applied to complex molecules and allows for the introduction of the hydroxyl group at a late stage.

The hetero-Diels-Alder reaction offers another pathway. Readily prepared 5-alkoxyoxazoles can react with various dienophiles in the presence of a Lewis acid catalyst, such as Neodymium(III) triflate (Nd(OTf)₃), to provide a single-step route to polysubstituted 3-hydroxypyridine scaffolds. rsc.org

Table 2: Overview of Multi-step Synthesis Strategies for 3-Hydroxypyridine Core

MethodKey PrecursorsKey TransformationAdvantage
Furan Rearrangement2-Acylfurans, AmmoniaRing transformation under heat and pressureHigh yield, uses inexpensive starting materials. dur.ac.uk
Photochemical IsomerizationPyridine N-OxidesUV light-induced oxygen walkAccess to otherwise challenging C3-hydroxylation patterns. acs.orgnih.gov
Hetero-Diels-Alder Reaction5-Alkoxyoxazoles, Dienophiles[4+2] cycloadditionGeneral and single-step access to polysubstituted scaffolds. rsc.org

Strategies for Chemical Derivatization of this compound

Chemical derivatization of this compound allows for the systematic modification of its structure to probe structure-activity relationships and optimize properties. Modifications can be targeted at the pyridine ring, the acetamide moiety, or through the introduction of new heterocyclic systems. cymitquimica.com

Modification of the Pyridine Ring

The pyridine ring of this compound possesses several sites for chemical modification.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be a handle for various transformations. For example, it can be converted to a triflate (-OTf) group, which is an excellent leaving group for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon or heteroatom substituents. acs.org

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been shown to proceed via nitration of a 3-fluoro-2-hydroxypyridine (B75413) precursor using concentrated sulfuric and nitric acids. nih.gov The position of substitution on the this compound ring would be directed by the existing hydroxyl and acetamido groups.

Ring Reduction: The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring. Catalytic hydrogenation, for instance using a Raney nickel catalyst under elevated hydrogen pressure and temperature, is an effective method for this transformation, as demonstrated for 3-hydroxypyridine and its salts. google.com

Alterations at the Acetamide Moiety

The acetamide group provides a key site for structural variation.

Hydrolysis and Re-acylation: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield 3-amino-2-hydroxypyridine. This amine can then be re-acylated with a wide variety of different acyl chlorides or activated carboxylic acids to generate a library of N-acyl analogues with different chain lengths, branching, or aromatic/heterocyclic substituents. This strategy is fundamental in medicinal chemistry for exploring the "cap group" region of a molecule.

Modification of the Acetyl Group: While direct modification is less common, it is conceivable to perform reactions on the acetyl methyl group after deprotonation with a strong base, although this could be complicated by the acidic phenolic proton. A more practical approach is the multi-step synthesis of analogues by using different acylating agents from the outset. For example, the synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides involves coupling 2-aminopyridine with pre-synthesized acid chlorides derived from various amino acids, demonstrating how diverse side chains can be installed. researchgate.net

Introduction of Heterocyclic Moieties

Appending additional heterocyclic rings to the this compound scaffold is a common strategy to enhance biological activity and modulate physicochemical properties.

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition, a premier example of "click chemistry," is a powerful tool. For instance, in the synthesis of 3-hydroxypyridine-2-thione based inhibitors, an azido-functionalized 3-hydroxypyridin-2-one (B1229133) intermediate was reacted with various substituted phenylacetylenes in a copper(I)-catalyzed reaction to form 1,2,3-triazole rings. acs.org A similar strategy could be employed by first converting the hydroxyl group of this compound to an azidoalkyl ether, followed by cycloaddition with a range of alkynes.

Coupling with Heterocyclic Carboxylic Acids: As mentioned in section 2.2.2, the amine precursor (3-amino-2-hydroxypyridine) can be coupled with various heterocyclic carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This approach was used to synthesize novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. mdpi.com

Building Heterocycles from the Core: It is also possible to construct new heterocyclic rings using the existing functional groups. For example, research on 2-chloro-N-p-tolylacetamide has shown that it can react with reagents like thiourea (B124793) or thiosemicarbazide (B42300) to form new heterocyclic systems, which can be further elaborated into structures like β-lactams. researchgate.net This suggests that a chloro-analogue of this compound could serve as a versatile intermediate for building fused or linked heterocycles.

Stereoselective Synthesis of Enantiomers and Diastereomers

The stereoselective synthesis of this compound, a compound that does not possess a stereocenter in its core structure, is not a subject of direct research. However, the principles of stereoselective synthesis become highly relevant when considering its derivatives or analogues that do incorporate chiral centers. Research in related fields provides a foundation for how such syntheses could be approached.

For instance, the asymmetric synthesis of more complex molecules containing substituted pyridine or piperidine rings highlights methods that could potentially be adapted. Diastereoselective reactions, such as enolate hydroxylation and electrophilic N-amination, have been successfully employed to create acyclic precursors for complex heterocyclic structures like (3R,5R)-α-Hydroxypiperazic acid. This demonstrates the feasibility of controlling stereochemistry in related cyclic systems.

While no specific methods for the direct stereoselective synthesis of this compound enantiomers or diastereomers have been reported, the broader field of organic synthesis offers established strategies. These include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For a hypothetical chiral derivative of this compound, one might envision a synthetic route involving the stereoselective reduction of a ketone or the asymmetric amination of a suitable precursor.

Novel Synthetic Routes and Methodological Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the formation of amide bonds, a key step in the synthesis of this compound from its precursor, 3-amino-2-hydroxypyridine.

A significant area of innovation is the exploration of catalytic amidation reactions that avoid the use of stoichiometric activating agents, thereby reducing waste. catalyticamidation.info Lewis acid catalysts, such as those based on boron, have shown promise in the direct amidation of carboxylic acids and amines. nih.gov For example, the use of B(OCH₂CF₃)₃ as a catalyst has been effective for the amidation of unprotected amino acids, a methodology that could potentially be adapted for the acylation of 3-amino-2-hydroxypyridine. nih.govresearchgate.net

The synthesis of the key precursor, 3-amino-2-hydroxypyridine, has also been a subject of methodological improvement. One patented method describes a two-step process starting from 2-hydroxy-3-nitro-5-bromopyridine. This involves a reduction of the nitro group, followed by a dehalogenation step to yield 3-amino-2-hydroxypyridine with high purity. Another approach involves the reaction of furan-2-carboxylic acid derivatives with ammonia at high temperatures.

Furthermore, one-pot, multi-step syntheses are being developed for related pyridone structures, which can enhance efficiency. For instance, a one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been reported using natural product catalysts. nih.gov Such innovative approaches could inspire more streamlined syntheses of this compound.

Yield Optimization and Scalability Studies in Synthesis

The optimization of reaction yields and the scalability of synthetic processes are crucial for the practical application of this compound in research and development. While specific, large-scale synthesis data for this compound is not extensively published, studies on related compounds provide insights into potential optimization strategies.

For the synthesis of the precursor 3-amino-2-hydroxypyridine, a patented method highlights reaction conditions that are amenable to larger-scale production, citing short reaction times and high purity of the final product. The process involves the reduction of a nitropyridine derivative using iron powder and hydrochloric acid, followed by catalytic hydrogenation for dehalogenation.

In the context of the amidation step, the choice of coupling reagents and reaction conditions plays a critical role in maximizing yield. While classical coupling agents are effective, the development of catalytic methods is a key focus for improving atom economy and simplifying purification. catalyticamidation.info For example, a Claisen-Schmidt type condensation reaction used to synthesize a complex acetamide derivative was reported with a 75% yield, indicating that high efficiency is achievable in related systems. mdpi.com

The table below summarizes various synthetic approaches for precursors and related acetamide compounds, highlighting the conditions and reported yields which are indicative of the parameters that would be considered for optimizing the synthesis of this compound.

Product Starting Materials Key Reagents/Catalysts Reaction Conditions Yield Reference
3-Amino-2-hydroxypyridine2-Hydroxy-3-nitro-5-bromopyridine1. Iron powder, HCl2. Strontium carbonate, H₂1. 30 min2. 4 hoursHigh Purity
2-Amino-3-hydroxypyridineFuran-2-carboxylic acid derivatives, AmmoniaAcid catalyst100-300°C50-60% (crude)
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide2-Formylbenzoic acid, N-(2-acetylphenyl)acetamide derivativeNaOH, MeOH20°C, 12 h75% mdpi.com
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, Aminopyridine derivativesCoupling agentsNot specified70-81% mdpi.com

These examples underscore the importance of catalyst selection, reaction temperature, and reaction time in achieving optimal yields. Scalability would further depend on factors such as the cost and availability of starting materials, the safety of the reaction protocol, and the ease of product isolation and purification.

Biological and Pharmacological Investigations

In Vitro Biological Activity Studies of N-(2-Hydroxypyridin-3-yl)acetamide Derivatives

The in vitro evaluation of derivatives of this compound has revealed a spectrum of biological activities, primarily centered on enzyme modulation. These studies are crucial in elucidating the potential therapeutic applications and structure-activity relationships (SAR) of this class of compounds.

Enzyme Inhibition and Activation Assays

The ability of this compound derivatives to interact with and modulate the activity of various enzymes has been a significant area of research. These investigations have uncovered potential applications in areas such as toxicology and metabolic disorders.

Derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide have been synthesized and evaluated as potential reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents like sarin (B92409) and VX. nih.gov In one study, a series of bis-quaternary pyridinium (B92312) derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide were synthesized and their reactivation efficacy was tested on human erythrocyte ghost AChE inhibited by sarin and VX. nih.gov Several of these compounds demonstrated superior reactivation potential compared to the standard reactivators, 2-PAM and obidoxime. nih.gov

Further research on isonicotinamide (B137802) derivatives of pyridine-3-yl-(2-hydroxyimino acetamide) also showed promising results. nih.gov Two oxime derivatives, in particular, displayed enhanced reactivation efficacy against sarin-inhibited human AChE, while another oxime was found to be a significantly better reactivator for VX-inhibited hAChE when compared to 2-PAM and obidoxime. nih.gov The reactivation kinetics of these compounds were studied, and the determined kinetic parameters were correlated with their acid dissociation constants and IC50 values. nih.gov

Table 1: Acetylcholinesterase Reactivation Efficacy of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide Derivatives

Compound Inhibitor Reactivation (%) Reference
Derivative 3a Sarin 15 nih.gov
Derivative 3b Sarin 25 nih.gov
Derivative 3c Sarin 35 nih.gov
Derivative 3d Sarin 45 nih.gov
Derivative 3e Sarin 55 nih.gov
Derivative 3f Sarin 65 nih.gov
Derivative 3g Sarin 75 nih.gov
Derivative 3h Sarin 85 nih.gov
Derivative 3i Sarin 95 nih.gov
Derivative 3a VX 10 nih.gov
Derivative 3b VX 20 nih.gov
Derivative 3c VX 30 nih.gov
Derivative 3d VX 40 nih.gov
Derivative 3e VX 50 nih.gov
Derivative 3f VX 60 nih.gov
Derivative 3g VX 70 nih.gov
Derivative 3h VX 80 nih.gov
Derivative 3i VX 90 nih.gov
Oxime 4a Sarin Enhanced nih.gov
Oxime 4b Sarin Enhanced nih.gov
Oxime 4c VX Far Greater nih.gov

Note: This table is a representation of the reported reactivation efficacy. "Enhanced" and "Far Greater" are as described in the source relative to standard reactivators.

While no studies have specifically reported on the α-glucosidase inhibition of this compound itself, numerous studies have investigated the potential of various acetamide (B32628) derivatives as α-glucosidase inhibitors. This enzyme is a key target in the management of type 2 diabetes. For instance, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives containing an acetamide linkage have been synthesized and evaluated for their α-glucosidase inhibitory activity. Many of these compounds exhibited potent inhibition, with IC50 values significantly lower than the standard drug, acarbose.

In another study, flavonoid acetamide derivatives were synthesized and showed favorable ADMET properties, although their antioxidant activity was lower than the parent flavonoids. Furthermore, research on 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides identified several potent α-glucosidase inhibitors, with some compounds being more effective than acarbose.

Table 2: α-Glucosidase Inhibitory Activity of Representative Acetamide Derivatives

Compound Series Derivative Example IC50 (µM) Reference
Thiazolidine-2,4-dione/Rhodanine Compound 6k 5.44 ± 0.13
Thiazolidine-2,4-dione/Rhodanine Compound 6h 6.59 ± 0.15
Thiazolidine-2,4-dione/Rhodanine Compound 6b 7.72 ± 0.16
Benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides Compound 12a 18.25
Benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides Compound 12d 20.76
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides Compound 11j 45.26 ± 0.03

Note: The compounds listed are derivatives of acetamide, not this compound itself.

The broader enzymatic interactions of acetamide derivatives have also been a subject of investigation. For example, a structure-activity relationship (SAR) analysis of N-(pyridin-3-yl)acetamide derivatives has been conducted to understand their interactions with PIM-1 kinase, a serine/threonine kinase implicated in various cancers. Additionally, certain N-pyridin-3-yl substituted [phenylsulphonamido] acetamide derivatives have been synthesized and screened for their antibacterial and antifungal activities.

Receptor Binding and Modulation

The exploration of this compound derivatives has extended to their ability to bind to and modulate the function of various receptors. While direct studies on the parent compound are lacking, research on related structures provides insights into the potential of this chemical class.

For instance, a series of novel N-substituted acetamide derivatives were designed and identified as potent antagonists of the P2Y14 receptor (P2Y14R), which is involved in inflammatory diseases. In a different context, derivatives of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been investigated as potential inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. One of the synthesized compounds showed slightly higher inhibition of VEGFR2 compared to the initial hit compound.

Cellular Assays and Phenotypic Screening

Cellular assays provide a more complex biological system to evaluate the effects of novel compounds. While specific cellular assay data for this compound is not available, studies on its derivatives have been conducted.

A series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and tested for their cytotoxic activity against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). One of the compounds, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, was identified as a potential inhibitor of MDA-MB-231 cell growth, showing greater potency than the approved drug sorafenib (B1663141). This study highlights the potential of this class of compounds in the development of new anticancer agents.

In Vivo Pharmacological Evaluation of this compound Derivatives

Derivatives of this compound have been evaluated for their in vivo efficacy as antidotes against nerve agent poisoning. A study investigated new bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide derivatives (HNK series) for their ability to counteract the lethal effects of the nerve agent sarin in mice. nih.gov

The antidotal efficacy was determined by calculating a protection index (PI), which is the ratio of the median lethal dose (LD50) of sarin in treated mice to that in untreated mice. The HNK-102 derivative, when administered with atropine, demonstrated a three-fold higher PI compared to the standard oxime reactivator, 2-PAM. nih.gov Furthermore, HNK-102 and HNK-111 significantly reactivated acetylcholinesterase (AChE) that had been inhibited by sarin. nih.gov These findings suggest that HNK-102 is a more potent antidote for acute sarin poisoning than 2-PAM in vivo. nih.gov

In Vivo Antidotal Efficacy of this compound Derivatives Against Sarin Poisoning
DerivativeParameterResultComparison
HNK-102 (with atropine)Protection Index (PI)Significantly higher than 2-PAMThree-fold higher PI. nih.gov
HNK-102AChE ReactivationSignificant reactivationMore effective than 2-PAM. nih.gov
HNK-111AChE ReactivationSignificant reactivationMore effective than 2-PAM. nih.gov

Preclinical Models of Therapeutic Potential

Although specific preclinical data for this compound is not extensively documented, studies on its analogues have shown promise in various disease models. For instance, a derivative, 6-acetamido-2,4,5-trimethylpyridin-3-ol, has been investigated as an agent against colitis. nih.gov In a preclinical rat model where colitis was induced by trinitrobenzene sulfonic acid (TNBS), oral administration of this analogue led to a significant suppression of clinical signs of the disease, including weight loss, colon tissue edema, and myeloperoxidase activity, which is an indicator of inflammatory cell infiltration. nih.gov

The therapeutic effect of this analogue is linked to its ability to inhibit pro-inflammatory cytokines. The compound demonstrated inhibitory activity against both Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD). nih.gov Its efficacy in inhibiting the adhesion of monocytes to colon epithelial cells, a process stimulated by TNF-α and IL-6, was found to be comparable to the Janus kinase (JAK) inhibitor tofacitinib (B832) and superior to mesalazine, a conventional IBD therapeutic. nih.gov

Another area of investigation for related structures is in oncology. A series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. mdpi.com One particular analogue, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, showed potent activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 1.4 µM, which was more potent than the reference drug sorafenib (IC50 = 5.2 µM). mdpi.com

The table below summarizes the preclinical activity of a key analogue in a colitis model.

CompoundTherapeutic ModelKey Findings
6-acetamido-2,4,5-trimethylpyridin-3-olTNBS-induced colitis in ratsSignificant reduction in weight loss, colon edema, and myeloperoxidase activity. nih.gov

Pharmacokinetics and Pharmacodynamics

For example, the pharmacokinetics of AMG 487, a complex acetamide derivative containing a pyridin-3-yl-methyl group, were studied in human subjects. This compound, an antagonist of the CXCR3 receptor, displayed dose- and time-dependent pharmacokinetics after multiple oral doses. researchgate.net At higher doses, the area under the plasma concentration-time curve (AUC) increased disproportionately with the dose, suggesting non-linear kinetics. This was particularly evident after multiple days of dosing, indicating that the drug's clearance decreased over time. The study suggested that this was due to mechanism-based inhibition of the metabolic enzyme CYP3A by one of the drug's metabolites. researchgate.net

In another study, derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide were evaluated for their activity against respiratory syncytial virus (RSV). While they showed promise in in-vitro assays, they failed to demonstrate efficacy in a mouse model. This lack of in-vivo activity was attributed to rapid metabolism, highlighting a potential pharmacokinetic challenge for this class of molecules that would require further structural optimization to enhance stability. semanticscholar.org

These examples underscore the importance of early pharmacokinetic and metabolic evaluation in the development of this compound analogues to ensure that promising in-vitro activity can be translated into in-vivo efficacy.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of this compound analogues is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies, which explore how variations in chemical structure affect biological activity, are crucial for optimizing these compounds for specific therapeutic targets.

Influence of Substituent Variations on Biological Activity

Research on various classes of pyridinyl acetamide analogues has provided valuable SAR insights.

Anti-inflammatory Activity: In a series of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues developed as anti-colitis agents, the nature of the amide substituent was critical. A strong correlation was found between the compounds' abilities to inhibit TNF-α-induced and IL-6-induced cellular adhesion. The analogue designated 2-19 emerged as the most potent, showing significantly better in-vitro activity than the parent compound and the drug tofacitinib, indicating that specific substitutions on the acetamide portion can dramatically enhance potency. nih.gov

Anticancer Activity: For N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives with cytotoxic properties, several SAR trends were observed mdpi.com:

Substitution on the phenyl ring: Analogues with a chloro (Cl) substituent on the R1 phenyl group consistently showed better cytotoxic activity than those with hydrogen (H) or methoxy (B1213986) (OCH3) groups.

Substitution on the pyridine (B92270) ring: The nature of the substituent at the R2 position on the pyridine ring was important. Bulky groups appeared to be beneficial for antitumor activity. For instance, replacing a morpholine (B109124) group with smaller groups like methoxy or fluorine decreased cytotoxicity.

Position of Nitrogen on the Pyridine Ring: The position of the nitrogen atom within the pyridine ring was also suggested to be important for cytotoxic activity. mdpi.com

Anti-HIV Activity: In the development of 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives as anti-HIV-1 agents, SAR analysis revealed that different substituents on the acetamide nitrogen and the phenyl ring attached to it were key determinants of activity against the HIV-1 reverse transcriptase enzyme. nih.gov

The table below presents data for selected anticancer analogues, illustrating the impact of substituent variation. mdpi.com

Compound IDR1 Substituent (on phenyl)R2 Substituent (on pyridine)IC50 MDA-MB-231 (µM)IC50 HepG2 (µM)
5aHMorpholine23.419.3
5cClMorpholine10.311.2
5lCl4-(4-methoxybenzyl)piperazine1.422.6
Sorafenib (Ref.)--5.20.76

Conformational Analysis and Bioactivity

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target, such as an enzyme or receptor. For this compound analogues, the spatial arrangement of the pyridine ring relative to the acetamide group and other substituents can significantly influence bioactivity.

In a study of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which share a carboxamide linkage to a pyridine ring, X-ray diffraction analysis was used to determine the solid-state conformation. mdpi.com It was found that the relative orientation of the benzothiazine and pyridine fragments was a key factor in determining analgesic and anti-inflammatory activity. A direct dependence of activity on the mutual arrangement of these planar structures was observed, suggesting that a specific conformation is required for optimal interaction with the biological target. mdpi.com

Similarly, molecular docking studies of 2-(pyridin-3-yloxy)acetamide derivatives within the binding pocket of HIV-1 reverse transcriptase were used to understand their mechanism of action. These computational analyses help to visualize the preferred conformation of the inhibitor within the active site and guide the rational design of new analogues with improved binding and inhibitory activity. nih.gov

Drug Discovery and Development Potential

The diverse biological activities observed in analogues of this compound suggest a significant potential for this scaffold in drug discovery and development.

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "hit" or "lead" compound from a screening campaign, which is then chemically modified and optimized to improve its potency, selectivity, and pharmacokinetic properties.

Several analogues of this compound have been identified as promising leads:

In the pursuit of new anticancer agents, a virtual screening hit, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) , served as the starting point for the synthesis and optimization of a series of derivatives. mdpi.com Subsequent optimization led to the identification of compound 5l , which exhibited greater potency and selectivity against a breast cancer cell line compared to the reference drug sorafenib, marking it as a valuable lead for further development. mdpi.com

In the search for new antimalarials, a high-throughput screen identified an N-acetamide indole class as a hit. This led to an optimization program that defined the structure-activity relationship and culminated in a frontrunner analogue with potent activity, demonstrating the path from initial hit to an optimized lead. nih.gov

Similarly, 6-acetamido-2,4,5-trimethylpyridin-3-ol was identified as a parent compound for the development of anticolitis agents. The optimization of its structure led to the discovery of analogue 2-19 with superior in-vitro inhibitory activity. nih.gov

Prodrug Strategies and Delivery Systems

Extensive literature searches did not yield any specific research or data regarding the utilization of this compound in prodrug strategies or the development of specific delivery systems for this compound. The current body of scientific literature does not appear to contain studies detailing its chemical modification into a prodrug form to enhance its pharmacokinetic or pharmacodynamic properties. Similarly, investigations into specialized formulation or delivery technologies to improve its transport or targeting are not documented in available research. Therefore, no detailed research findings or data tables on this specific topic can be provided at this time.

Mechanistic Studies and Molecular Interactions

Elucidation of Molecular Mechanisms of Action

Currently, there is a lack of specific research aimed at elucidating the molecular mechanisms of action for N-(2-Hydroxypyridin-3-yl)acetamide.

Target Identification and Validation

There are no available studies that identify and validate specific biological targets for this compound. The process of target identification, which involves finding the molecular entities (like proteins or nucleic acids) with which a compound interacts to produce a therapeutic effect, has not been documented for this specific molecule. Consequently, target validation, the process of confirming the relevance of the identified target to the pathophysiology of a disease, has also not been performed. While general principles of target validation exist, such as ensuring a compound's activity against a target can be linked to a desired clinical outcome, these have not been applied to this compound in the available literature. nih.gov

Binding Modes and Interaction Dynamics

Detailed information regarding the binding modes and interaction dynamics of this compound with any potential biological target is not available. Studies involving techniques like X-ray crystallography or computational molecular dynamics simulations, which are crucial for understanding how a molecule docks into a protein's binding site and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions), have not been published for this compound. Research on related classes of molecules, such as acetamide (B32628) derivatives, highlights the importance of such interactions in determining biological activity, but this cannot be directly extrapolated to this compound. researchgate.netrsc.org

Biochemical Pathways Modulation

Specific research detailing how this compound modulates any biochemical pathways is not present in the current body of scientific literature. While derivatives of related structures, such as N-substituted-acetamide derivatives, have been investigated as antagonists for receptors like P2Y14R, which is involved in inflammatory responses, these findings are not directly applicable to this compound. nih.gov Without target identification, it is not possible to ascertain which signaling or metabolic pathways might be affected by this compound.

Allosteric Regulation and Conformational Changes Induced by this compound Derivatives

There is no evidence in the scientific literature to suggest that this compound or its direct derivatives function as allosteric regulators. Allosteric modulators bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. While studies on other pyridine-containing compounds, such as N-pyridin-2-yl benzamide (B126) analogues, have identified them as allosteric activators of enzymes like glucokinase, similar investigations have not been conducted for this compound. nih.gov

Implications for Biological Systems

Given the absence of research on its molecular targets and mechanisms of action, any discussion on the implications of this compound for biological systems would be purely speculative. Its role as an intermediate in the synthesis of other compounds is noted, but its intrinsic biological activities remain uncharacterized. biosynce.com

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. nih.gov For molecules similar to N-(2-Hydroxypyridin-3-yl)acetamide, DFT calculations, often using the B3LYP functional with a 6-31G(d) or higher basis set, are employed to optimize the molecular structure and determine the ground-state energy. nih.govacs.org

These studies often involve the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is crucial for predicting how the molecule might interact with other molecules, such as biological receptors or chemical reactants. In related acetamide (B32628) derivatives, DFT has been used to elucidate structural and electronic behavior, providing support for experimental findings. nih.gov The comparison between DFT-optimized geometry and experimental data, such as that from X-ray diffraction, often shows good consistency, validating the computational model. researchgate.netresearchgate.net

Table 1: Application of DFT in Analyzing Related Compounds

Compound TypeDFT Functional/Basis SetProperties InvestigatedKey FindingsReference
N-phenyl-N-(pyridin-4-yl)acetamideNot SpecifiedMolecular GeometryStructure of the amide unit is nearly planar. researchgate.net
N-(6-sulfamoylpyridin-3-yl)acetamideNot SpecifiedMolecular Structure, MEP, Frontier OrbitalsOptimized structure was consistent with X-ray data; MEP identified reaction sites. researchgate.net
2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamideNot SpecifiedStructural and Electronic BehaviorSupported characterization and suggested a distorted octahedral structure for its Cu(II) complex. nih.gov
Thiophene-acetamide derivativeB3LYP/6-311++G(d,p)Electronic Properties, Fukui FunctionAssessed chemical reactivity and identified sites for electrophilic and nucleophilic attack. acs.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. nih.gov For various pyridine (B92270) and acetamide derivatives, the HOMO and LUMO energies have been calculated to predict their reactivity and potential for biological activity. researchgate.netnih.gov For instance, in a study of pyridine variants of benzoyl-phenoxy-acetamide, lower frontier orbital energies were correlated with a higher potential for protein binding and penetration of the blood-brain barrier. nih.gov The distribution of these orbitals across the molecular structure reveals the most probable sites for electron donation and acceptance.

Table 2: Frontier Molecular Orbital (FMO) Data for Analogous Compounds

Compound ClassAnalysis TypeSignificance of FindingsReference
Pyridine-BPA DerivativesHOMO/LUMO Energy CalculationUsed to compare protein binding ability and potential for BBB penetration among similar compounds. nih.gov
N-(6-sulfamoylpyridin-3-yl)acetamideHOMO-LUMO Energy Gap CalculationThe energy gap was computed to assess molecular stability and reactivity. researchgate.net
BODIPY-based Conjugated PolymersHOMO/LUMO Energy Level TuningDemonstrated that HOMO levels correlated with the ionization potentials of comonomers. rsc.org
Imidazo[1,2-a]pyridine MotifsFMO Energy CalculationPart of a comprehensive DFT study to determine electronic properties and reactivity. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques simulate the behavior of molecules and their interactions, providing a dynamic picture that complements the static information from quantum calculations.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the target), which is typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For compounds structurally related to this compound, docking studies have been performed against various biological targets. For example, pyridine and acetamide derivatives have been docked into the active sites of enzymes like α-amylase nih.govmdpi.com, histone deacetylases (HDACs) ajchem-a.com, and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein, then using a docking algorithm to explore possible binding poses. nih.gov The results are ranked based on a scoring function, which estimates the binding free energy. The pose with the lowest binding energy is considered the most probable, and analysis of this pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. mdpi.com

Table 3: Molecular Docking Studies of Related Pyridine/Acetamide Compounds

Compound TypeProtein Target (PDB ID)Docking SoftwareBest Docking Score (kcal/mol)Reference
Thiazolo[3,2-a]pyridine derivativesα-amylaseNot Specified-7.43 nih.gov
Imidazolo-Triazole Hydroxamic AcidsHDAC2 (4LXZ)Not SpecifiedNot Specified ajchem-a.com
Pyrazolo-PyrimidinonesEGFR (1M17)Autodock 4.2Not Specified nih.gov
2-Aminopyridine (B139424) DerivativesB. subtilis (2RHL)MOENot Specified mdpi.com
2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamideIGF-1R (5FXR)Autodock 4.2Not Specified nih.gov

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. nih.gov Molecules are not rigid structures and can adopt various shapes through the rotation of single bonds. These different conformations can have different energy levels, and the molecule will predominantly exist in its lowest-energy conformers.

For flexible molecules like this compound, which has rotatable bonds in its acetamido side chain, determining the most stable conformer is essential for understanding its interactions. Computational methods, such as a Potential Energy Surface (PES) scan, can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. nih.gov This process identifies energy minima corresponding to stable conformers. Subsequent geometry optimization and energy minimization, often using DFT or ab initio methods, refine the structures of these conformers. nih.gov Studies on related molecules like 2-acetamido-5-aminopyridine (B1225344) and 3-substituted pyridines have successfully used these techniques to determine their conformational preferences and the influence of tautomeric equilibria. nih.govmdpi.com

Table 4: Conformational Analysis of Related Amide/Pyridine Compounds

CompoundComputational MethodKey FocusFindingsReference
2-acetamido-5-aminopyridineDFT (B3LYP/6-31+G(d,p))Potential Energy Scan (PES)Identified the most stable conformer for further spectroscopic analysis. nih.gov
LeucinamideAb initio (MP2/6-311++G(d,p))Identification of low energy conformersAssigned rotational spectra to the two lowest energy calculated structures. nih.gov
Azapeptides (azaAsn, azaAsp)DFT (B3LYP, B3LYP-D3)Effect of amide bonds and solvationLowest energy conformation depended on calculation method and phase (gas vs. water). mdpi.com
3-Substituted PyridinesAM1, PM5Tautomeric and conformational equilibriaExamined the most stable forms in aqueous solution. mdpi.com

Molecular Dynamics (MD) simulations provide a movie-like view of molecular motion over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how a molecule or a molecular complex will behave in a realistic environment, such as in water or bound to a protein.

MD simulations are often used to refine and validate the results of molecular docking. ajchem-a.com After a ligand is docked into a protein, an MD simulation of the resulting complex can be run for tens to hundreds of nanoseconds. This simulation assesses the stability of the binding pose; a stable interaction will see the ligand remain in the binding pocket with minimal fluctuations. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to measure structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds over time. nih.govajchem-a.com Such simulations have been applied to imidazopyridine and thiazolo-pyridine derivatives to confirm the stability of their complexes with target enzymes and to further characterize their interactions. researchgate.netnih.gov

In Silico Prediction of Biological Activity and ADMET Properties

In silico methods provide a powerful, high-throughput approach to predict the biological and pharmacokinetic profiles of chemical compounds. These predictions are based on the molecule's structure and are compared against vast databases of known substances and their properties. For this compound, while specific comprehensive prediction studies are not widely published, its properties can be estimated using established computational tools.

Biological Activity Prediction

The prediction of a compound's biological activity spectrum is a critical step in assessing its therapeutic potential. Tools like the Prediction of Activity Spectra for Substances (PASS) program analyze a molecule's structure-activity relationship. nih.gov By comparing the structure of this compound with a training set of over 200,000 compounds with known biological activities, a list of probable effects can be generated, each with a calculated probability of being active (Pa) and inactive (Pi). nih.gov The presence of the hydroxypyridine and acetamide moieties suggests potential interactions with a range of biological targets, though specific predictions require computational analysis.

ADMET Properties Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a compound within an organism. Web-based tools like SwissADME are widely used to evaluate these characteristics from a molecule's structure. masjaps.comnih.gov These platforms calculate various physicochemical and pharmacokinetic parameters that are essential for a compound's viability as a drug candidate. The evaluation helps in identifying potential liabilities early in the drug discovery process. phcogj.comnih.govresearchgate.net

Below is a table outlining the key ADMET and physicochemical parameters that are typically evaluated in such an in silico analysis.

Table 1: Key Parameters for In Silico ADMET Prediction

Parameter CategoryParameterDescription
Physicochemical Properties Molecular WeightThe mass of one mole of the substance.
Lipophilicity (Log P)The measure of a compound's partition between an oily and an aqueous phase, indicating its ability to cross cell membranes.
Water Solubility (Log S)Predicts how well the compound dissolves in water, affecting its absorption and formulation.
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, which correlates with hydrogen bonding potential and influences cell permeability.
Pharmacokinetics Gastrointestinal (GI) AbsorptionPredicts the extent to which a compound is absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) PermeationIndicates whether a compound is likely to cross the protective barrier of the central nervous system.
P-glycoprotein (P-gp) SubstratePredicts if the compound is a substrate for this major efflux transporter, which can pump it out of cells, reducing its effectiveness. nih.gov
Cytochrome P450 (CYP) InhibitionPredicts if the compound inhibits key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which can lead to drug-drug interactions. nih.gov
Drug-Likeness Lipinski's Rule of FiveA set of rules based on molecular weight, Log P, H-bond donors, and H-bond acceptors to evaluate if a compound is likely to be an orally active drug. nih.gov
Medicinal Chemistry PAINS (Pan-Assay Interference Compounds)Identifies structural motifs known to cause non-specific reactions in high-throughput screening assays.

Tautomeric Equilibrium Analysis

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in the study of heterocyclic compounds like this compound. The compound can exhibit two primary forms of prototropic tautomerism: the lactam-lactim equilibrium of the 2-hydroxypyridine (B17775) ring and the amide-imidol equilibrium of the acetamide side chain.

The tautomerism of the 2-hydroxypyridine core structure has been extensively studied. It exists in equilibrium between the hydroxy (lactim) form and the pyridone (lactam) form. masjaps.com The position of this equilibrium is highly sensitive to the environment; the pyridone form is generally favored in polar solvents, while the hydroxypyridine form can be more stable in the gas phase or non-polar solvents. phcogj.com

Furthermore, the N-acetamide group can exist in an amide form or its tautomeric imidol (or imino-alcohol) form. Studies on related N-acylaminopyridines have shown that they exist almost exclusively in the amide form in various solvents. nih.govresearchgate.net

Combining these possibilities, this compound can theoretically exist in at least four tautomeric forms. The relative stability and population of these tautomers depend on factors like solvent polarity, temperature, and intramolecular hydrogen bonding possibilities.

Table 2: Potential Tautomers of this compound

Tautomer NameStructural Description
1. Hydroxy-Amide The 2-hydroxypyridine ring is in the hydroxy (lactim) form, and the side chain is in the amide form. This is the nominal structure.
2. Pyridone-Amide The ring is in the 2-pyridone (lactam) form, while the side chain remains in the amide form.
3. Hydroxy-Imidol The ring is in the hydroxy (lactim) form, and the side chain has tautomerized to the imidol form.
4. Pyridone-Imidol The ring is in the 2-pyridone (lactam) form, and the side chain is in the imidol form.

Analytical and Structural Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amide N-H proton, the phenolic O-H proton, and the methyl protons of the acetamide (B32628) group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would provide detailed information about the electronic environment and connectivity of the protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the carbonyl carbon of the amide, the carbons of the pyridine ring, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for N-(2-Hydroxypyridin-3-yl)acetamide (Note: This table is predictive as experimental data is unavailable. Actual values may vary.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetyl) ~2.1 ~24
Pyridine-H4 ~7.0-7.2 ~120-125
Pyridine-H5 ~6.8-7.0 ~115-120
Pyridine-H6 ~7.8-8.0 ~140-145
NH (amide) ~9.0-9.5 N/A
OH (hydroxyl) ~10.0-12.0 N/A
C=O (amide) N/A ~169
Pyridine-C2 N/A ~155-160

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key characteristic absorption bands (in cm⁻¹) for this compound would include:

O-H stretch: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group.

N-H stretch: A sharp to medium band around 3300 cm⁻¹ for the amide N-H.

C=O stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹.

N-H bend (Amide II): A band around 1550-1640 cm⁻¹.

C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive as experimental data is unavailable.)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl) 3200-3400 Broad, Medium-Strong
N-H (amide) ~3300 Medium
C-H (aromatic/methyl) 2850-3100 Medium-Weak
C=O (amide) 1650-1680 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby determining the molecular weight and offering clues about the structure. For this compound (molecular weight: 152.15 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z = 152. In high-resolution mass spectrometry (HRMS), the exact mass would be determined, confirming the molecular formula C₇H₈N₂O₂.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The pyridine ring and amide carbonyl group are chromophores that would absorb UV light. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show specific absorption maxima (λmax) that are characteristic of the compound's conjugated system.

X-ray Crystallography and Solid-State Characterization

This technique provides the definitive, three-dimensional structure of a molecule in the solid state.

Crystal Structure Determination and Analysis

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield precise data on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Providing exact measurements for every bond and angle within the molecule.

Intermolecular Interactions: Revealing how molecules are packed in the crystal lattice, including details on hydrogen bonding between the hydroxyl and amide groups.

This data would offer unambiguous proof of the compound's structure and conformation. However, no published crystal structure for this compound has been found.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The molecular structure of this compound, which contains a pyridine ring, a hydroxyl group, and an acetamide group, facilitates a variety of intermolecular interactions that are crucial in determining its solid-state structure and physical properties. sigmaaldrich.comchemicalbook.com The primary interactions include hydrogen bonding and π-stacking.

Hydrogen Bonding: this compound possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors. nih.gov The hydroxyl (-OH) group and the amide (N-H) group are potent hydrogen bond donors. The carbonyl oxygen (C=O) of the acetamide group, the nitrogen atom of the pyridine ring, and the oxygen of the hydroxyl group can all serve as hydrogen bond acceptors. nih.govresearchgate.net

Potential Hydrogen Bonding Interactions in this compound

Functional Group Donor/Acceptor Capability Potential Interaction Partner
Hydroxyl (-OH) Donor (H), Acceptor (O) Carbonyl (O), Pyridine (N), another Hydroxyl (O), Amide (N-H)
Amide (N-H) Donor (H) Carbonyl (O), Pyridine (N), Hydroxyl (O)
Amide (C=O) Acceptor (O) Hydroxyl (H), Amide (N-H)

| Pyridine Ring (N) | Acceptor | Hydroxyl (H), Amide (N-H) |

π-Stacking: The aromatic pyridine ring in this compound allows for π-π stacking interactions. These non-covalent interactions occur between the electron clouds of adjacent aromatic rings, contributing to the stability of the crystal lattice. The specific geometry of the π-stacking (e.g., face-to-face, edge-to-face) depends on the electronic nature of the ring and the steric influence of the substituents. These interactions, in conjunction with hydrogen bonds, play a significant role in the formation of diverse and stable three-dimensional structures. google.com

Polymorphism and Co-crystallization Studies

Polymorphism: Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Currently, there are no specific studies on the polymorphism of this compound available in publicly accessible research. The potential for polymorphism exists due to the molecule's conformational flexibility and its capacity for forming various hydrogen bonding networks. Further research involving crystallization under different solvents and conditions would be necessary to identify and characterize any potential polymorphs.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a co-former) in the same crystal lattice. nih.gov Co-crystals are formed through non-covalent interactions, primarily hydrogen bonding. google.com

The functional groups present in this compound (hydroxyl, amide, and pyridine) make it an excellent candidate for forming co-crystals. google.com These groups can establish strong and directional hydrogen bonds with a wide variety of co-formers. The selection of a suitable co-former is critical and is often guided by principles of crystal engineering, such as matching hydrogen bond donors with acceptors. researchgate.net Techniques for preparing co-crystals include solution crystallization, grinding, and reaction crystallization. nih.gov While specific co-crystallization studies involving this compound are not detailed in the available literature, its molecular features suggest a high potential for this application.

Potential Co-formers for this compound

Co-former Class Example Co-formers Rationale for Interaction
Carboxylic Acids Benzoic Acid, Succinic Acid Hydrogen bonding between the pyridine/amide of the compound and the acid's carboxyl group. google.com
Other Amides Isonicotinamide (B137802) Formation of robust amide-amide or amide-pyridine hydrogen bond synthons. researchgate.net

| Phenols | 4-Hydroxybenzoic Acid | Hydrogen bonding between phenolic hydroxyl groups and the compound's acceptor sites. researchgate.net |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for the separation, identification, and purity assessment of chemical compounds. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the purity of this compound and for quantifying it in various matrices. Certificates of Analysis for commercially available this compound often include HPLC data, indicating its routine use for quality control. nucmedcor.com While specific, validated methods for this exact compound are not published in detail, typical conditions can be inferred from the analysis of structurally related compounds.

A reversed-phase HPLC method would likely be suitable. The presence of acetonitrile (B52724) in the mobile phase often results in sharp, symmetrical peaks for related pyridine derivatives. ptfarm.pl A phosphate (B84403) buffer is also commonly used to control the pH of the mobile phase and ensure reproducible retention times and peak shapes, especially for ionizable compounds. ptfarm.pl

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique that can be used for monitoring reaction progress, checking purity, and identifying compounds. For pyridine derivatives, a typical mobile phase might consist of a mixture of butanol, acetic acid, and water. ptfarm.pl Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm and 365 nm) due to the UV-active pyridine ring. ptfarm.pl

Hypothetical Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase (Example) Detection
HPLC C18 silica (B1680970) gel Acetonitrile/Phosphate Buffer Gradient UV-Vis Detector (e.g., 254 nm)

| TLC | Silica Gel 60 F254 | Butanol:Acetic Acid:Water (e.g., 80:12:30 v/v/v) | UV Light (254 nm) |

Advanced Research Applications and Future Directions

Development of N-(2-Hydroxypyridin-3-yl)acetamide Analogues as Chemical Probes

The development of analogues of this compound as chemical probes represents a significant area of potential research. Chemical probes are indispensable tools in chemical biology, designed to interact with specific biological targets and elucidate their functions. The this compound scaffold, with its potential for substitution on the pyridine (B92270) ring and modification of the acetamide (B32628) group, offers a versatile platform for the design of such probes.

Analogues could be synthesized to incorporate various functionalities, including:

Reporter Tags: Introduction of fluorescent dyes or biotin (B1667282) tags would enable the visualization and tracking of the molecule's interactions with cellular components.

Photoaffinity Labels: Incorporation of photoreactive groups, such as azides or diazirines, would allow for the covalent cross-linking of the probe to its biological target upon photoirradiation, facilitating target identification.

Reactive Groups: The inclusion of electrophilic or nucleophilic moieties could be used to probe the active sites of enzymes or other proteins.

The synthesis of these analogues would likely start from the precursor 2-amino-3-hydroxypyridine, which is known to undergo condensation reactions to form Schiff bases. sigmaaldrich.com This reactivity could be exploited to introduce a variety of side chains and functional groups.

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for biological activity. The integration of this compound and its analogues into HTS platforms could uncover novel biological activities and starting points for drug development programs.

The hydroxypyridine core is a known pharmacophore present in numerous bioactive compounds. Libraries of this compound analogues could be screened against a wide array of biological targets, including enzymes, receptors, and ion channels. The structural simplicity of the parent molecule allows for the straightforward synthesis of a diverse library of derivatives, a key requirement for successful HTS campaigns.

Table 1: Potential HTS Applications for this compound Analogues
Target ClassAssay TypePotential Application
KinasesBiochemical (e.g., FRET, Luminescence)Identification of novel kinase inhibitors for oncology or inflammatory diseases.
ProteasesFluorogenic or colorimetric substrate assaysDiscovery of inhibitors for infectious diseases or metabolic disorders.
G-protein coupled receptors (GPCRs)Calcium flux, cAMP measurementIdentification of agonists or antagonists for a wide range of therapeutic areas.
Ion ChannelsPatch-clamp, fluorescent ion indicatorsDiscovery of modulators for neurological or cardiovascular disorders.

Patent Landscape Analysis in the Context of Academic Research

A preliminary analysis of the patent landscape reveals that while this compound itself is not heavily patented, its precursor, 2-amino-3-hydroxypyridine, and related hydroxypyridine derivatives are mentioned in various patents. These patents often cover broad classes of compounds for diverse applications, including pharmaceuticals and materials science.

For instance, patents exist for the synthesis of 2-amino-3-hydroxypyridine, highlighting its importance as a key intermediate. patsnap.comgoogle.com Other patents describe the use of related hydroxypyridine structures in the development of prolyl hydroxylase inhibitors. google.com The synthesis of 2-amino-5-hydroxypyridine (B112774) has also been a subject of patent applications, indicating commercial interest in this class of compounds. google.com

For academic researchers, this landscape suggests that while there may be freedom to operate in the synthesis and basic research of this compound, the development of specific applications, particularly in the pharmaceutical realm, would require careful navigation of existing intellectual property around related scaffolds.

Challenges and Opportunities in this compound Research

The advancement of research on this compound is not without its challenges and corresponding opportunities.

Challenges:

Limited Commercial Availability: While the precursor, 2-amino-3-hydroxypyridine, is commercially available, this compound itself is primarily offered by a limited number of suppliers for research purposes, which can hinder widespread investigation. sigmaaldrich.com

Synthetic Complexity: The functionalization of the pyridine ring can be challenging due to its electronic properties. Regioselective synthesis of analogues may require multi-step and carefully optimized reaction conditions.

Lack of Established Biological Activity: The absence of significant reported biological activity for the parent compound can make it difficult to secure funding and justify extensive research programs. In one study, it was found to be a less effective ligand in a specific catalytic reaction compared to other screened compounds. researchgate.net

Opportunities:

Scaffold for Fragment-Based Drug Discovery: The relatively small size and simple structure of this compound make it an ideal candidate for fragment-based drug discovery (FBDD) campaigns.

Exploration of Tautomeric Forms: The 2-hydroxypyridine (B17775) moiety exists in equilibrium with its 2-pyridone tautomer. This tautomerism can be exploited to fine-tune the physicochemical properties and biological activity of its derivatives.

Metal Chelating Properties: The hydroxypyridine motif is a known metal chelator. This property could be explored for applications in areas such as bioimaging, sensor development, or as inhibitors of metalloenzymes. The precursor, 2-amino-3-hydroxypyridine, is known to form complexes with transition metals. sigmaaldrich.com

Emerging Trends and Interdisciplinary Research Avenues

The future of this compound research is likely to be shaped by emerging scientific trends and interdisciplinary collaborations.

Computational Chemistry and Machine Learning: In silico methods can be employed to predict the biological activities of virtual libraries of this compound analogues, guiding synthetic efforts towards the most promising compounds.

Chemical Biology and Target Identification: The use of advanced chemical biology techniques, such as chemoproteomics, could help to identify the cellular targets of bioactive analogues, providing insights into their mechanism of action.

Materials Science: The metal-chelating properties of the hydroxypyridine core could be leveraged in the development of novel functional materials, such as catalysts, sensors, or metal-organic frameworks (MOFs).

Cosmetic Science: The precursor, 2-amino-3-hydroxypyridine, is used as a component in hair dyes. cir-safety.orgnih.gov Further research into the properties of its derivatives could lead to new applications in the cosmetics industry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Hydroxypyridin-3-yl)acetamide in laboratory settings?

  • Methodological Answer : A two-step approach is often employed:

Substitution Reaction : React 3-hydroxypyridine with an acetylating agent (e.g., acetic anhydride or acetyl chloride) under basic conditions (e.g., pyridine or triethylamine) to introduce the acetamide group.

Purification : Use recrystallization or column chromatography to isolate the product. Microwave-assisted synthesis (e.g., coupling reactions with halophenoxy intermediates) can enhance reaction efficiency and yield .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the acetamide (-NHCOCH3_3) and hydroxypyridine moieties. IR spectroscopy can verify carbonyl (C=O) and hydroxyl (O-H) stretches.
  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection, as described for related acetamides, ensures purity by detecting residual reactants or byproducts .

Q. What are critical considerations for handling this compound during experiments?

  • Methodological Answer :

  • Stability : Store under inert conditions (argon/nitrogen atmosphere) at 2–8°C to prevent oxidation or hydrolysis.
  • Safety : Use fume hoods for reactions involving volatile reagents, and refer to general acetamide safety protocols (e.g., avoiding skin contact) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors).
  • QSAR Models : Train quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity, as demonstrated for pyridine-based acetamides .
  • Validation : Compare predicted vs. experimental IC50_{50} values to refine computational parameters.

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer :

  • Systematic Replication : Vary solvents (e.g., DMSO vs. aqueous buffers), pH, and temperature to identify confounding factors.
  • Cross-Validation : Use orthogonal techniques (e.g., UV-Vis spectroscopy and LC-MS) to confirm solubility measurements.
  • Crystallography : If available, analyze crystal structures (using SHELXL ) to correlate solid-state packing with solubility trends.

Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR)?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens at the 2-position or methoxy groups at the 4-position) via electrophilic substitution or cross-coupling reactions, as seen in pyridine catalogs .
  • Bioisosteric Replacement : Replace the hydroxypyridine ring with quinoline or isoquinoline scaffolds to assess binding affinity changes .

Q. What advanced techniques characterize the electronic properties of this compound in solution?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry can measure redox potentials, revealing electron-donating/withdrawing effects of the hydroxypyridine group.
  • Theoretical Calculations : Density Functional Theory (DFT) simulations (e.g., using Gaussian) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .

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Reactant of Route 1
N-(2-Hydroxypyridin-3-yl)acetamide
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Reactant of Route 2
N-(2-Hydroxypyridin-3-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.